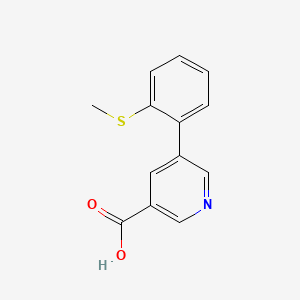
5-(2-(Methylthio)phenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Methylthio)phenyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.
Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.
Nitration: The thioether undergoes nitration to form the corresponding nitro compound.
Reduction: The nitro compound is then reduced to yield this compound[][1].
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
化学反应分析
Types of Reactions
5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride are common.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
作用机制
The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .
相似化合物的比较
Similar Compounds
Nicotinic Acid: A precursor and structurally related compound.
2-(Methylthio)phenylpyridine: An intermediate in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
5-(2-(Methylthio)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
5-(2-(Methylthio)phenyl)nicotinic acid (CAS No. 1261964-02-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications based on various research findings.
- Molecular Formula: C13H11NO2S
- Molecular Weight: 245.296 g/mol
The compound's structure includes a nicotinic acid moiety modified by a methylthio group on the phenyl ring, which influences its biological activity.
This compound interacts with various biological targets, primarily through:
- Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular functions.
- Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.
The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways such as the MAPK/ERK signaling cascade, which is critical for cell proliferation and differentiation.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. Specifically:
- Minimum Inhibitory Concentration (MIC): Some related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 1.95 to 15.62 µg/mL .
- Mechanism of Action in Antimicrobial Activity: The antimicrobial effects are believed to stem from the compound's ability to enhance immune responses and increase the bactericidal activity of neutrophils .
Cytotoxicity
While some derivatives show promise in antimicrobial activity, they also need to be evaluated for cytotoxicity:
- Cytotoxic Effects: Studies have indicated that at higher concentrations, compounds similar to this compound can exhibit cytotoxic effects on various cell lines. Dose optimization is crucial to mitigate these effects while maximizing therapeutic benefits.
Synthesis and Evaluation
A series of experiments have synthesized various derivatives of nicotinic acid, including this compound. These compounds were evaluated for their biological activities:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 1.95 | Against Staphylococcus epidermidis |
| Compound 2 | 7.81 | Against MRSA Staphylococcus aureus |
| Compound 3 | Variable | Cytotoxicity in cancer cell lines |
This table summarizes the antimicrobial efficacy of selected compounds derived from nicotinic acid.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets:
属性
IUPAC Name |
5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQHAHPYZFVKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













